molecular formula C38H67N9O12 B12535299 L-Seryl-L-leucylglycyl-L-seryl-L-prolyl-L-valyl-L-leucylglycyl-L-leucine CAS No. 735329-52-9

L-Seryl-L-leucylglycyl-L-seryl-L-prolyl-L-valyl-L-leucylglycyl-L-leucine

Cat. No.: B12535299
CAS No.: 735329-52-9
M. Wt: 842.0 g/mol
InChI Key: VABJSPLJHMLKCE-PHXRGOOWSA-N
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Description

L-Seryl-L-leucylglycyl-L-seryl-L-prolyl-L-valyl-L-leucylglycyl-L-leucine is a synthetic peptide composed of nine amino acids. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The sequence of amino acids in this peptide gives it unique properties that can be exploited for different scientific and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-leucylglycyl-L-seryl-L-prolyl-L-valyl-L-leucylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Purification: The peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines automate the SPPS process, allowing for the efficient production of peptides in large quantities. The use of advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-leucylglycyl-L-seryl-L-prolyl-L-valyl-L-leucylglycyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid residues, particularly those with sulfur-containing side chains.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives with different protecting groups.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Seryl-L-leucylglycyl-L-seryl-L-prolyl-L-valyl-L-leucylglycyl-L-leucine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.

    Industry: Used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of L-Seryl-L-leucylglycyl-L-seryl-L-prolyl-L-valyl-L-leucylglycyl-L-leucine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Seryl-L-leucylglycyl-L-seryl-L-prolyl-L-valyl-L-leucylglycyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. Its ability to undergo various chemical modifications and its versatility in different scientific fields make it a valuable compound for research and industrial use.

Properties

CAS No.

735329-52-9

Molecular Formula

C38H67N9O12

Molecular Weight

842.0 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C38H67N9O12/c1-19(2)12-24(44-32(52)23(39)17-48)33(53)41-16-30(51)43-27(18-49)37(57)47-11-9-10-28(47)35(55)46-31(22(7)8)36(56)45-25(13-20(3)4)34(54)40-15-29(50)42-26(38(58)59)14-21(5)6/h19-28,31,48-49H,9-18,39H2,1-8H3,(H,40,54)(H,41,53)(H,42,50)(H,43,51)(H,44,52)(H,45,56)(H,46,55)(H,58,59)/t23-,24-,25-,26-,27-,28-,31-/m0/s1

InChI Key

VABJSPLJHMLKCE-PHXRGOOWSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

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